molecular formula C8H13NO3 B14325025 Ethyl 2-amino-4-oxohex-2-enoate CAS No. 110578-37-5

Ethyl 2-amino-4-oxohex-2-enoate

Cat. No.: B14325025
CAS No.: 110578-37-5
M. Wt: 171.19 g/mol
InChI Key: GFUZUXQDALKWPW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-oxohex-2-enoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of hexenoic acid and contains both an amino group and a keto group, making it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines and other derivatives.

Scientific Research Applications

Ethyl 2-amino-4-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-oxohex-2-enoate involves its interaction with various molecular targets. The amino and keto groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-oxohex-2-enoate can be compared with similar compounds such as:

    Ethyl 2-amino-4-oxopentanoate: This compound has a similar structure but with one less carbon atom in the chain.

    Ethyl 2-amino-4-oxoheptanoate: This compound has one additional carbon atom in the chain.

    Ethyl 2-amino-4-oxobutanoate: This compound has a shorter carbon chain and different reactivity.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

110578-37-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 2-amino-4-oxohex-2-enoate

InChI

InChI=1S/C8H13NO3/c1-3-6(10)5-7(9)8(11)12-4-2/h5H,3-4,9H2,1-2H3

InChI Key

GFUZUXQDALKWPW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=C(C(=O)OCC)N

Origin of Product

United States

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